Home > Products > Screening Compounds P147637 > N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide - 864916-86-9

N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Catalog Number: EVT-2845768
CAS Number: 864916-86-9
Molecular Formula: C17H12N4OS3
Molecular Weight: 384.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound containing benzothiazole, thiadiazole, and acetamide moieties. While its specific source within the scientific literature is unclear, it falls under the broader category of substituted thiadiazole derivatives, many of which have been investigated for their diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties [, , , ].

Applications
  • Development of new antimicrobial agents: The increasing prevalence of antibiotic resistance necessitates the search for novel antimicrobial compounds. Given the reported antibacterial and antifungal properties of several thiadiazole derivatives [, ], N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide could serve as a starting point for the development of new antibiotics.
  • Exploration of anti-inflammatory activity: Inflammation is a complex process implicated in a wide range of diseases. The anti-inflammatory potential of certain thiadiazole derivatives [] suggests that N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide could be further investigated for its ability to modulate inflammatory pathways.
  • Investigating anticancer properties: The search for new anticancer agents with improved efficacy and reduced side effects is an ongoing area of research. Several thiadiazole derivatives have shown promise as anticancer agents [], highlighting the potential of N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide as a scaffold for developing novel therapeutics.

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives

Compound Description: This series of compounds features a 1,2,4-triazole ring system with various aryl substituents. These derivatives were synthesized and investigated for their in vitro antibacterial, antifungal, and antitubercular activities. []

Relevance: These compounds are structurally related to N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide through the presence of a common acetamide moiety (-NH-C(=O)-CH2-) linked to a heterocyclic ring system containing sulfur. Both the triazole ring in these derivatives and the thiadiazole ring in the target compound are five-membered heterocycles with nitrogen and sulfur atoms. The exploration of diverse aryl substituents in the triazole series provides insights into structure-activity relationships that may also be relevant to the target compound. []

N-(5-aryl-1, 3, 4-thiadiazole-2-yl)-2-alkyl/aryl substituted acetamides

Compound Description: This group of compounds comprises 1,3,4-thiadiazole derivatives with various substitutions at the 2- and 5- positions of the thiadiazole ring. These compounds were evaluated for their in vitro anti-cancer activity using the MTT assay. Notably, the study identified 2-(dimethylamino)-N-(5-p-tolyl-1,3, 4-thiadiazol-2-yl)acetamide (TZ1) as a potent agent against the human cervical cancer cell line (HeLa). []

Relevance: These compounds exhibit a strong structural similarity to N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. Both share a core structure of a thiadiazole ring substituted with an acetamide group at the 2- position. The significant anti-cancer activity observed in some of these derivatives suggests that the thiadiazole-acetamide scaffold could be a promising starting point for developing novel therapeutics, including potential analogues of the target compound. []

4-(1,3-benzothiazol -2-yl amino) -1,5-dihydro -2H-imidazole -2-thione and 4-(1,3-benzothiazol -2-yl amino) -1,5-dihydro -2H-imidazol -2-one

Compound Description: These compounds, featuring a benzothiazole moiety linked to an imidazole ring, are synthesized from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. []

Relevance: Both of these compounds share the N-(1,3-benzothiazol-2-yl)acetamide moiety with N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. This structural similarity highlights the significance of the benzothiazole and acetamide groups in potential biological activity. []

5-(1,3-benzothiazol -2-yl amino) -1,6-dihydro -1,2,4-triazine -3(2H)-thione and 5-(1,3-benzothiazol -2-yl amino) -1,6-dihydro -1,2,4-triazine -3(2H)-one

Compound Description: These compounds, incorporating both benzothiazole and triazine rings, are synthesized by reacting N-(1,3-benzothiazol -2-yl) -2-chloro acetamide with thiosemicarbazide and semicarbazide. []

Relevance: These compounds share the N-(1,3-benzothiazol-2-yl)acetamide moiety with N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. The variations in the heterocyclic ring systems provide insights into how structural modifications could affect biological properties. []

3(1,3-benzothiazol -2-yl amino) thiazolidin -4-one

Compound Description: This compound is synthesized by reacting N-(1,3-benzothiazol -2-yl) -2-chloro acetamide with ammonium thiocyanate, resulting in a structure containing both benzothiazole and thiazolidine rings. []

Relevance: Similar to the previous examples, this compound features the N-(1,3-benzothiazol-2-yl)acetamide core structure, linking it to N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. []

4-(1,3-benzothiazol -2-yl amino) -1-phenyl -1,5 -dihydro 2H-imidazole -2-thio

Compound Description: This compound is formed by reacting N-(1,3-benzothiazol -2-yl) -2-chloro acetamide with phenyl thiourea, resulting in a molecule featuring benzothiazole and imidazole rings. []

Relevance: The common structural feature of the N-(1,3-benzothiazol-2-yl)acetamide moiety connects this compound with N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. []

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives (7a-l)

Compound Description: This series of compounds comprises thiazolidin-4-one derivatives containing thiazole and triazole rings. These derivatives were synthesized to evaluate their structure-activity relationships and antimicrobial potential. []

Relevance: While not directly containing a benzothiazole ring, this series of compounds exhibits several structural similarities with N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. Both groups of compounds feature a central thiazole ring linked to other heterocycles (a triazole and a thiadiazole, respectively). The presence of a thioether linkage (-S-) in both further emphasizes their structural kinship. Additionally, the exploration of various substituents on the thiazolidin-4-one ring in these derivatives offers valuable information regarding the impact of structural modifications on antimicrobial activity, which could be applicable to the target compound as well. []

4-([5-amino-1,3,4-thiadiazol-2yl) methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols (8a-d)

Compound Description: This group of compounds comprises triazole and thiadiazole rings with diverse substituents. Their synthesis focused on exploring structure-activity relationships, particularly concerning anticonvulsant, CNS depressant, and neurotoxic properties. []

Relevance: These compounds share the presence of a 1,2,4-thiadiazole ring with N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. Although these compounds lack the benzothiazole core, the inclusion of thiadiazole highlights the potential of this heterocycle in influencing biological activities. The study's emphasis on structure-activity relationships could offer insights into the structural elements contributing to the target compound's properties. []

5[(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)methyl]1,3,4-oxadiazole-2-thiol [9a-d]

Compound Description: This series of compounds incorporates triazole and oxadiazole rings with various substituents, aiming to investigate their structure-activity relationships and potential applications in treating neurological disorders. []

Relevance: Although these compounds do not possess the benzothiazole or thiadiazole rings found in N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, their structural exploration and evaluation for neurological activities might provide valuable insights into potential pharmacological properties associated with similar heterocyclic compounds. []

4-{(5-mercapto-4-(4-substituted phenyl)-4H-1,2,4-triazol-3-yl]methyl}-5-substituted phenyl-4H-1,2,4-triazole-3-thiol [10a1-a2 – 10d1-d2]

Compound Description: This series comprises compounds with two triazole rings linked by a methylene bridge and diverse substituents. The study focused on understanding their structure-activity relationships and potential in treating neurological disorders. []

Relevance: While lacking the benzothiazole and thiadiazole rings of the target compound, the presence of triazole rings in these compounds and their investigation for neurological activities provide a broader context for understanding the potential pharmacological properties of N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. []

2-(3-mercapto-5-substituted phenyl)-4H-1,2,4-triazol-4-yl)-N1-[(1E)-substituted phenyl methylene) acetohydrazide (Schiffs bases) [11a1-a6-11d1-d6]

Compound Description: This series includes Schiffs bases derived from triazole with various substituents. Their synthesis targeted understanding structure-activity relationships, particularly concerning anticonvulsant, CNS depressant, and neurotoxic activities. []

Relevance: The presence of the triazole ring connects these compounds to the broader structural class of heterocyclic compounds that N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide belongs to. Despite the absence of benzothiazole and thiadiazole in these specific compounds, their exploration in the context of neurological activities offers valuable information about the potential pharmacological properties associated with similar heterocyclic compounds. []

2-(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl) acetamides [12a1-a3-12d1-d3]

Compound Description: This group of compounds incorporates triazole and thiazolidine rings with diverse substituents, aiming to explore their structure-activity relationships and potential for treating neurological conditions. []

Relevance: While these compounds do not possess the benzothiazole or thiadiazole rings found in the target compound, their structural exploration and evaluation for neurological activities offer valuable insights into the potential pharmacological properties associated with similar heterocyclic compounds. The presence of the acetamide moiety further connects them to N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, suggesting potential shared structural motifs for biological activity. []

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethy)-1,3,4-oxadiazol-2-yl]acetamide (ODZ1-15)

Compound Description: This series of compounds combines benzothiazole and oxadiazole rings with an aryloxymethyl substituent. Notably, several derivatives, including ODZ1-4, ODZ6, ODZ10, ODZ11, and ODZ13, displayed significant antibacterial activity. Furthermore, ODZ10 exhibited notable analgesic and anti-inflammatory effects with a low ulcerogenic index. []

Relevance: These compounds bear a strong structural resemblance to N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, sharing the core structure of N-(1,3-benzothiazol-2-yl)acetamide linked to a five-membered heterocycle via a thioether bond. The key difference lies in the heterocycle: oxadiazole in this series versus thiadiazole in the target compound. The promising antibacterial, analgesic, and anti-inflammatory activities observed in some of these derivatives, coupled with their low ulcerogenic potential, highlight the therapeutic potential of this structural class. The presence of the benzothiazole and acetamide moieties further suggests that modifications to the heterocycle linked to the thioether bond could be crucial for fine-tuning biological activity and potentially minimizing adverse effects. []

2-{(benzo[d]thiazol-2-ylthio)methyl}-5-(aryloxymethyl)-1,3,4-oxadiazoles (OXZ1-13)

Compound Description: This series encompasses benzothiazole and oxadiazole rings with an aryloxymethyl substituent. Notably, OXZ8 exhibited specific inhibitory activity against Pseudomonas aeruginosa and demonstrated analgesic and anti-inflammatory effects. []

Relevance: These compounds share a significant structural similarity with N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, particularly in the presence of the benzothiazole ring and the thioether linkage. While these compounds lack the acetamide moiety found in the target compound, their biological activity, particularly against Pseudomonas aeruginosa and in exhibiting analgesic and anti-inflammatory effects, suggests that exploring variations in this region of the molecule could be valuable for modulating biological activity. []

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (TDZ1-13)

Compound Description: This series features benzothiazole and thiadiazole rings with an aryloxymethyl substituent. Several derivatives, including TDZ4, TDZ8, TDZ9, and TDZ10, showed specific inhibitory activity against Pseudomonas aeruginosa. Additionally, TDZ1 and TDZ9 exhibited analgesic effects, while TDZ4 demonstrated potent anti-inflammatory activity and a low ulcerogenic index. []

Relevance: This group of compounds bears the closest structural resemblance to N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide among all those listed. They share the same core structure: a benzothiazole ring connected to a thiadiazole ring via a thioether-linked acetamide moiety. The primary difference lies in the specific aryloxymethyl substituent on the thiadiazole ring. This high degree of structural similarity strongly suggests that these compounds could serve as valuable starting points for developing novel analogs of the target compound with potentially improved pharmacological properties. The observed antibacterial, analgesic, and anti-inflammatory activities, particularly against Pseudomonas aeruginosa, combined with a low ulcerogenic index, further underscore the therapeutic potential of this structural class. []

2-pyrazoline incorporated 2-mercaptobenzothiazoles (PYZ1-19)

Compound Description: This series includes 2-mercaptobenzothiazole derivatives incorporating a 2-pyrazoline ring. Several derivatives, including PYZ8, PYZ9, PYZ10, and PYZ14, showed specific inhibitory activity against Pseudomonas aeruginosa. PYZ5, PYZ9, PYZ10, and PYZ14 also exhibited potent analgesic activity. Notably, PYZ14 demonstrated significant anti-inflammatory activity and a low ulcerogenic index. []

Relevance: Although lacking the thiadiazole ring present in N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, these compounds share the benzothiazole ring and a sulfur atom linked to the benzothiazole. The presence of the 2-pyrazoline ring and its substituents could be modified to mimic the steric and electronic properties of the thiadiazole ring, potentially leading to analogs of the target compound with interesting biological activities. []

Properties

CAS Number

864916-86-9

Product Name

N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Molecular Formula

C17H12N4OS3

Molecular Weight

384.49

InChI

InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22)

InChI Key

WJCGEBMQWCWZBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.